molecular formula C17H18N2O4 B580198 N-[4-(5-Acetamido-2-methoxyphenoxy)phenyl]acetamide CAS No. 1195466-17-1

N-[4-(5-Acetamido-2-methoxyphenoxy)phenyl]acetamide

Cat. No. B580198
M. Wt: 314.341
InChI Key: ZLVUNXBOKRYPIG-UHFFFAOYSA-N
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Description

“N-[4-(5-Acetamido-2-methoxyphenoxy)phenyl]acetamide” is a chemical compound with the molecular formula C17H18N2O4 . It has a molecular weight of 314.34 . This compound is useful for the synthetic preparation of 6-Methoxydiphenyl Ether-3,4’'-diacetic Acid .


Physical And Chemical Properties Analysis

“N-[4-(5-Acetamido-2-methoxyphenoxy)phenyl]acetamide” has a melting point of 194 °C and a predicted boiling point of 573.5±50.0 °C . The predicted density of this compound is 1.256±0.06 g/cm3 . The predicted pKa value is 14.02±0.70 .

properties

IUPAC Name

N-[4-(5-acetamido-2-methoxyphenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11(20)18-13-4-7-15(8-5-13)23-17-10-14(19-12(2)21)6-9-16(17)22-3/h4-10H,1-3H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVUNXBOKRYPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=CC(=C2)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide)

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